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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery of carbazole and the

foundational applications of its derivatives in science and industry. It covers the initial isolation

and key historical synthetic methodologies, along with early uses in the dye, polymer, and

pharmaceutical sectors. This document is structured to provide detailed experimental context,

quantitative data, and visual representations of chemical and biological pathways to support

advanced research and development.

Discovery and Initial Characterization
The history of carbazole begins in the 19th century, intertwined with the burgeoning coal tar

industry. In 1872, German chemists Carl Graebe and Carl Glaser first isolated the parent

compound, 9H-carbazole, from the anthracene fraction of coal tar.[1][2] Its discovery was a

landmark in heterocyclic chemistry, revealing a robust tricyclic aromatic structure consisting of

two benzene rings fused to a central five-membered nitrogen-containing ring.

Early characterization of carbazole established its fundamental physicochemical properties,

which are crucial for its subsequent synthetic derivatization and application. These properties

highlighted its high melting point, thermal stability, and characteristic fluorescence, traits that

would later be exploited in materials science.
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Table 1: Physicochemical Properties of 9H-Carbazole (circa late 19th/early 20th Century)

Property Value

Molecular Formula C₁₂H₉N

Molar Mass 167.21 g/mol

Melting Point 246 °C

Boiling Point 355 °C

Appearance
White/colorless crystalline solid (plates or

tables)

Solubility

Practically insoluble in water; Soluble in organic

solvents like acetone, pyridine, and hot

benzene.

Sources:[3][4][5]

Foundational Synthetic Methodologies
The isolation of carbazole from coal tar was soon followed by the development of elegant

synthetic routes to construct the carbazole nucleus. These historical methods were pivotal,

enabling the creation of substituted carbazoles and expanding the chemical space for scientific

investigation.

Borsche–Drechsel Cyclization (1888/1908)
First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in

1908, this reaction synthesizes tetrahydrocarbazoles through the acid-catalyzed cyclization of

cyclohexanone arylhydrazones.[3][6][7] The resulting tetrahydrocarbazole can then be

dehydrogenated (aromatized) to the corresponding carbazole. The overall process is a

powerful method for building the carbazole core from acyclic and monocyclic precursors.

Experimental Protocol: Borsche-Drechsel Carbazole Synthesis (Representative Historical

Method)

Step 1: Formation of Cyclohexanone Phenylhydrazone
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An equimolar amount of phenylhydrazine is dissolved in a suitable solvent, such as aqueous

ethanol or acetic acid.

Cyclohexanone (1.0-1.2 equivalents) is added dropwise to the solution with stirring.

The reaction mixture is gently warmed or stirred at room temperature until the hydrazone

product precipitates.

The solid cyclohexanone phenylhydrazone is collected by filtration, washed with cold water

or ethanol, and dried.

Step 2: Acid-Catalyzed Cyclization to Tetrahydrocarbazole

The dried cyclohexanone phenylhydrazone is suspended in a solution of dilute sulfuric acid

or glacial acetic acid.

The mixture is heated to reflux for several hours (typically 2-4 hours). The progress is

monitored by the cessation of ammonia evolution.

Upon cooling, the reaction mixture is poured into a large volume of cold water to precipitate

the crude tetrahydrocarbazole.

The product is isolated by filtration, washed with water to remove acid, and dried.

Step 3: Aromatization to Carbazole

The crude 1,2,3,4-tetrahydrocarbazole is mixed with an oxidizing agent. Historically, red lead

(lead(II,IV) oxide) or heating with palladium on carbon were common methods.

If using red lead, the mixture is heated in a high-boiling solvent until the reaction is complete.

The reaction mixture is cooled, and the product is isolated by filtration and purified by

recrystallization from a solvent such as ethanol or toluene.
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Graebe–Ullmann Reaction (1896)
Developed by Carl Graebe and Fritz Ullmann, this method involves the diazotization of an o-

aminodiphenylamine to form a 1-phenyl-1,2,3-benzotriazole intermediate.[1][8] This triazole is

then subjected to pyrolysis (heating at high temperatures), causing it to lose a molecule of

nitrogen gas (N₂) and cyclize to form the carbazole ring.[1] While the reaction can be nearly

quantitative for unsubstituted carbazole, yields for substituted derivatives were often lower.[9]

Experimental Protocol: Graebe-Ullmann Reaction (Representative Historical Method)

Diazotization:o-Aminodiphenylamine is dissolved in cold, dilute mineral acid (e.g.,

hydrochloric acid). An aqueous solution of sodium nitrite is added dropwise while maintaining

the temperature below 5 °C to form the corresponding diazonium salt.

Triazole Formation: The cold diazonium salt solution is slowly neutralized or made slightly

basic, causing an intramolecular cyclization to form 1-phenyl-1,2,3-benzotriazole, which

typically precipitates from the solution. The solid triazole is collected by filtration and dried

thoroughly.

Pyrolysis: The dried benzotriazole is heated to a high temperature (often exceeding 300 °C)

in an inert solvent or neat. The compound decomposes, vigorously releasing nitrogen gas.

Purification: After the reaction subsides, the remaining crude product is cooled and purified,

typically by recrystallization from a suitable solvent like ethanol, to yield the pure carbazole.
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Graebe-Ullmann Reaction Workflow

Bucherer Carbazole Synthesis (1904)
This reaction, developed by Hans Theodor Bucherer, provides a route to carbazoles from

naphthols (or naphthylamines) and aryl hydrazines in the presence of sodium bisulfite.[10][11]

[12] It is a versatile method, particularly for creating benzo[a]carbazole and other fused-ring

systems that are otherwise difficult to access.
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Experimental Protocol: Bucherer Carbazole Synthesis (Representative Historical Method)

A mixture of a naphthol (e.g., 2-naphthol), an aryl hydrazine (e.g., phenylhydrazine), and an

aqueous solution of sodium bisulfite is prepared in a reaction vessel.

The mixture is heated, typically in an autoclave or a sealed vessel, to temperatures between

100-150 °C for several hours.

During the reaction, the hydroxyl group of the naphthol is transiently replaced by a sulfite

group, which is then displaced by the aryl hydrazine, followed by cyclization and ammonia

elimination to form the carbazole ring system.

After cooling, the reaction mixture is made basic to precipitate the crude carbazole product.

The solid is collected by filtration, washed with water, and purified by recrystallization.
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Bucherer Carbazole Synthesis Workflow

Historical Applications in Science and Industry
The availability of carbazole from both natural sources and synthesis paved the way for its

application in diverse scientific and industrial fields.

Dye and Pigment Industry
Carbazole's rigid, aromatic structure made it an excellent scaffold for chromophores. One of

the earliest and most significant applications was in the creation of sulfur dyes.

Hydron Blue (1908): This important blue sulfur dye was developed by Cassella.[13] It is

produced through the thionation (heating with sodium polysulfide) of carbazole-indophenol,

the condensation product of carbazole and p-nitrosophenol. Hydron Blue was valued for its

deep color and good fastness properties on cotton.
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Synthesis of Hydron Blue Dye

Pigment Violet 23: Carbazole is a crucial precursor for the synthesis of Dioxazine Violet,

commercially known as Pigment Violet 23. This high-performance pigment is widely used in

paints, plastics, and inks due to its exceptional lightfastness and color strength.

Polymer and Materials Science
The unique electronic properties of the carbazole moiety led to its early adoption in the

emerging field of polymer science.

Polyvinylcarbazole (PVK): This polymer, where carbazole groups are attached as side chains

to a vinyl backbone, was one of the first known organic photoconductors. Its ability to
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transport positive charge carriers (holes) when exposed to light made it invaluable in the

mid-20th century for electrophotography (photocopying) and as a component in early organic

electronic devices.

Pharmaceuticals and Agrochemicals
The carbazole scaffold proved to be a "privileged structure" in medicinal chemistry, appearing

in numerous biologically active molecules, from natural products to synthetic drugs.

Carbazole Alkaloids: The first naturally occurring carbazole alkaloid, murrayanine, was

isolated in 1962. Many others followed, such as ellipticine, which was discovered in 1959

from Ochrosia elliptica leaves. Ellipticine demonstrated potent anticancer activity, sparking

decades of research into carbazole-based therapeutics.

Early Synthetic Drugs: The versatility of the carbazole core was leveraged to create a range

of synthetic bioactive agents, including:

Carprofen: A non-steroidal anti-inflammatory drug (NSAID) for veterinary use.

Carvedilol: A multi-action cardiovascular drug.

Rimcazole: Investigated as an antipsychotic and an antidote for cocaine overdose.

Table 2: Selected Early Carbazole-Based Bioactive Compounds

Compound
Year of
Discovery/Development

Primary
Application/Activity

Ellipticine 1959
Anticancer (Topoisomerase II

inhibitor, DNA intercalator)

Murrayanine 1962
Natural Product Alkaloid

(Antimicrobial)

Carprofen 1980s Veterinary NSAID

Carvedilol 1980s
Cardiovascular (α/β-

Adrenergic Blocker)
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Signaling Pathways and Mechanisms of Action
Understanding how carbazole-based drugs exert their effects is critical for drug development.

The planar, electron-rich nature of the carbazole system allows it to interact with various

biological targets.

Ellipticine: A Dual-Action Anticancer Agent
Ellipticine's primary mechanism of anticancer activity is twofold: it acts as both a DNA

intercalator and an inhibitor of the enzyme Topoisomerase II.[1] This dual action leads to

catastrophic DNA damage in rapidly dividing cancer cells, ultimately triggering apoptosis

(programmed cell death).

DNA Intercalation: The flat, polycyclic structure of ellipticine allows it to slip between the base

pairs of the DNA double helix. This physically obstructs the processes of DNA replication and

transcription.

Topoisomerase II Inhibition: Topoisomerase II is a vital enzyme that resolves DNA tangles

during replication by creating and resealing double-strand breaks. Ellipticine stabilizes the

"cleavable complex," a transient state where the enzyme is covalently bound to the broken

DNA ends. By preventing the re-ligation of these breaks, ellipticine leads to an accumulation

of permanent, lethal double-strand breaks.
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Mechanism of Action of Ellipticine

Carvedilol: Dual Adrenergic Blockade
Carvedilol is a non-selective beta-blocker and an alpha-1 adrenergic blocker used to treat heart

failure and high blood pressure.[13] Its therapeutic effect comes from simultaneously targeting

two types of adrenergic receptors (adrenoceptors), which are key components of the

sympathetic nervous system ("fight-or-flight" response).

Beta (β) Blockade: Carvedilol blocks both β₁ and β₂ receptors. Blocking β₁ receptors in the

heart reduces heart rate, cardiac contractility, and blood pressure, decreasing the overall
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workload on the heart.

Alpha (α) Blockade: By blocking α₁ receptors located on vascular smooth muscle, carvedilol

causes vasodilation (widening of blood vessels). This reduces peripheral resistance, further

contributing to its blood-pressure-lowering effect without the reflex tachycardia often seen

with other vasodilators.
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Mechanism of Action of Carvedilol

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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